molecular formula C8H13N3S B1519728 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 933705-14-7

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B1519728
CAS No.: 933705-14-7
M. Wt: 183.28 g/mol
InChI Key: ADOWKTCTHGQHBM-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are characterized by their five-membered heterocyclic structure containing three heteroatoms: nitrogen and sulfur. The presence of the thiadiazole ring makes these compounds valuable in various scientific and industrial applications due to their unique chemical properties.

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad range of biological activities . They have been found to exhibit antimicrobial properties , suggesting they may target bacterial cells. Additionally, some 1,3,4-thiadiazole derivatives have shown anticancer activity , indicating potential targets within cancer cells.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , which could explain the antimicrobial and anticancer activities of these compounds.

Biochemical Pathways

Given the potential disruption of dna replication processes , it’s likely that this compound affects pathways related to cell division and growth. In bacteria, this could lead to inhibited growth and reproduction, while in cancer cells, it could potentially slow or stop tumor growth.

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives, this compound may result in inhibited growth and reproduction in bacterial cells and potentially slowed or stopped tumor growth in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves the reaction of 5-methyl-1,3,4-thiadiazole with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where the thiadiazole ring is reacted with piperidine in the presence of a suitable catalyst and solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia (NH3) or alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine is compared with other similar compounds, such as 1,3,4-thiadiazole derivatives and piperidine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the thiadiazole ring and the piperidine moiety, which contributes to its distinct properties and applications.

List of Similar Compounds

  • 1,3,4-thiadiazole derivatives

  • Piperidine derivatives

  • Other heterocyclic compounds containing sulfur and nitrogen

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOWKTCTHGQHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670539
Record name 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933705-14-7
Record name 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
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Reactant of Route 6
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